5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with intriguing potential in various fields of scientific research. This compound belongs to the pyridopyrimidine family and features an allylthio group, contributing to its unique properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidines class have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases . These targets play crucial roles in cell signaling, growth, and proliferation, making them important targets for anticancer therapies .
Mode of Action
Similar pyrido[2,3-d]pyrimidines have been shown to inhibit their targets by binding to the active site of the enzyme, thereby preventing the enzyme from performing its function .
Biochemical Pathways
Inhibition of pi3k, protein tyrosine kinases, and cyclin-dependent kinases can affect multiple cellular pathways, including cell growth, proliferation, and survival pathways .
Result of Action
Similar pyrido[2,3-d]pyrimidines have been associated with antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione generally involves multi-step organic reactions. Typically, starting with pyridine and proceeding through various intermediates. The allylthio group can be introduced using allyl sulfide in the presence of a suitable catalyst, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial synthesis might scale up the laboratory methods, optimizing for yield and purity. Reactor conditions, such as temperature, pressure, and solvent use, are finely tuned to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: Utilizing oxidizing agents like hydrogen peroxide.
Reduction: Often using reducing agents like sodium borohydride.
Substitution: Reactions with nucleophiles or electrophiles, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Conditions typically involve controlled temperatures, solvent choice, and reaction time.
Major Products Formed
The products vary based on the specific reaction, but could include oxidized forms of the compound, reduced analogs, or substituted derivatives with different functional groups replacing the allylthio group.
Scientific Research Applications
This compound's unique structure lends itself to various scientific research applications:
Chemistry: : Used in developing new synthetic pathways and studying reaction mechanisms.
Biology: : Potentially investigated for its effects on biological systems due to its unique structural components.
Medicine: : Could be explored for therapeutic potential, though specific applications are subject to ongoing research.
Industry: : May be used in the synthesis of more complex molecules for industrial applications.
Comparison with Similar Compounds
Comparing 5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with similar compounds highlights its uniqueness:
Similar Compounds: : Other pyridopyrimidine derivatives.
Uniqueness: : The presence of the allylthio group and specific substitutions at the pyridine and pyrimidine rings make it distinct, potentially leading to different reactivity and biological activity.
Properties
IUPAC Name |
1,3-dimethyl-5-prop-2-enylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-4-7-18-8-5-6-13-10-9(8)11(16)15(3)12(17)14(10)2/h4-6H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVFYEFYSCRMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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